![molecular formula C8H10N4 B13601326 5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
5-hydrazinyl-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydrazinyl-1-methyl-1H-1,3-benzodiazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the hydrazinyl group at the 5-position and a methyl group at the 1-position of the benzimidazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-1-methyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-1,3-benzodiazole.
Hydrazination: The introduction of the hydrazinyl group at the 5-position is achieved through a hydrazination reaction. This involves the reaction of 1-methyl-1H-1,3-benzodiazole with hydrazine hydrate under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-hydrazinyl-1-methyl-1H-1,3-benzodiazole may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-hydrazinyl-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are usually performed in solvents like ethanol, methanol, or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-hydrazinyl-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1-methyl-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in certain types of cells.
Comparison with Similar Compounds
Similar Compounds
5-hydrazinyl-2-methyl-1H-1,3-benzodiazole: Similar in structure but with a methyl group at the 2-position instead of the 1-position.
5-hydrazinyl-1H-1,3-benzodiazole: Lacks the methyl group at the 1-position.
5-hydrazinyl-1-methyl-2H-1,3-benzodiazole: Similar structure but with a different tautomeric form.
Uniqueness
The uniqueness of 5-hydrazinyl-1-methyl-1H-1,3-benzodiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1-methylbenzimidazol-5-yl)hydrazine |
InChI |
InChI=1S/C8H10N4/c1-12-5-10-7-4-6(11-9)2-3-8(7)12/h2-5,11H,9H2,1H3 |
InChI Key |
KNZMODSCSZAFBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


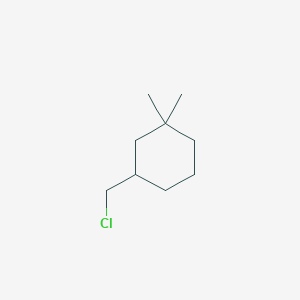
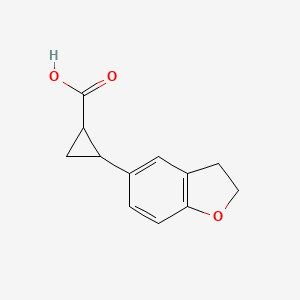
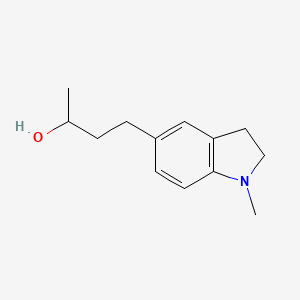
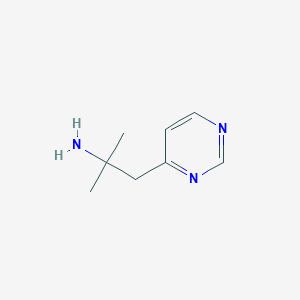
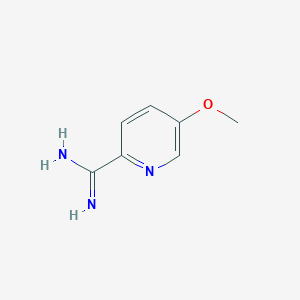
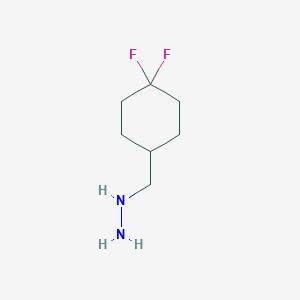
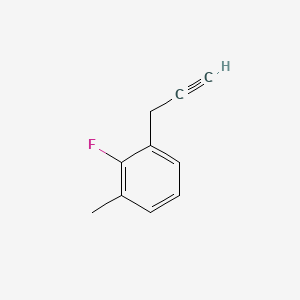
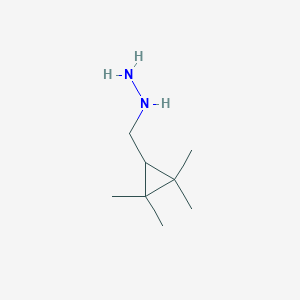
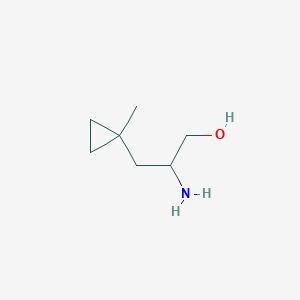
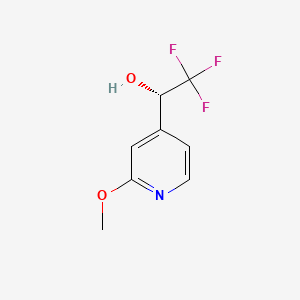
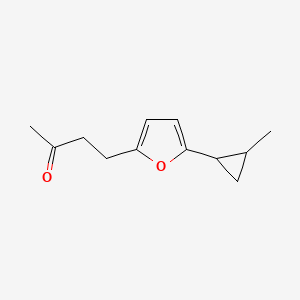
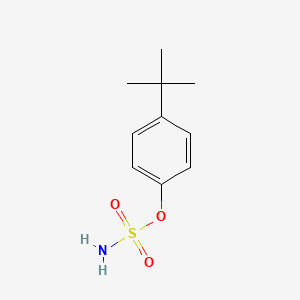
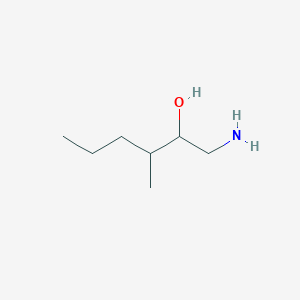
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
